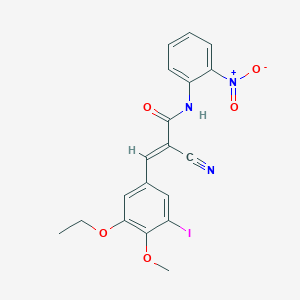![molecular formula C16H20N2OS B7549564 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.
Mecanismo De Acción
The mechanism of action of 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of inflammatory cytokines and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol exhibits various biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol in lab experiments is its ability to exhibit multiple pharmacological effects. This makes it a versatile compound that can be used in various fields of research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol. Some of these include:
1. Investigating the compound's potential use as a drug candidate for the treatment of neurological disorders.
2. Exploring the compound's mechanism of action in more detail to better understand how it exerts its pharmacological effects.
3. Developing more efficient synthesis methods for the compound to make it more accessible for research purposes.
4. Investigating the compound's potential use in combination with other drugs to enhance its pharmacological effects.
5. Conducting further preclinical and clinical studies to evaluate the safety and efficacy of the compound for human use.
In conclusion, 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol is a chemical compound that has significant potential for use in various fields of scientific research. Its multiple pharmacological effects make it a versatile compound that can be used in a wide range of applications. Further research is needed to fully understand the compound's mechanism of action and to evaluate its safety and efficacy for human use.
Métodos De Síntesis
The synthesis of 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol involves the reaction of 5-phenyl-2-thiocyanato-1,3-thiazole with 4-piperidone hydrochloride in the presence of sodium methoxide in methanol. The resulting product is then reduced with sodium borohydride to obtain 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol.
Aplicaciones Científicas De Investigación
2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol has been extensively studied for its potential use in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been investigated for its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c19-11-8-13-6-9-18(10-7-13)16-17-12-15(20-16)14-4-2-1-3-5-14/h1-5,12-13,19H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTHJGJWNQHHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2=NC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)
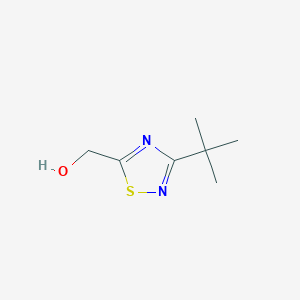
![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
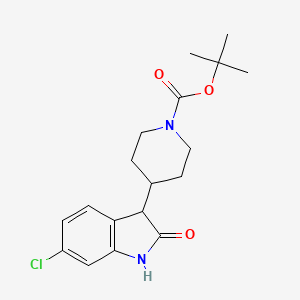
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)

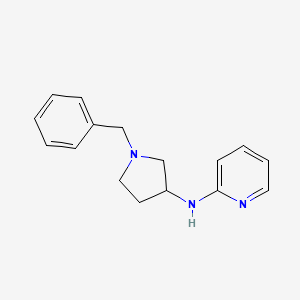
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)
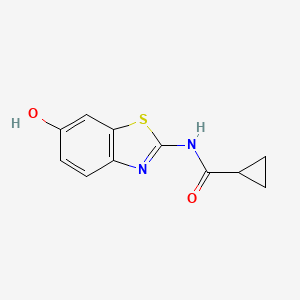

![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)
